molecular formula C18H17BrN2O4S B11635494 Methyl 2-[2-[(4-bromophenyl)sulfonyl]ethyl]-1H-benzimidazole-1-acetate CAS No. 445227-99-6

Methyl 2-[2-[(4-bromophenyl)sulfonyl]ethyl]-1H-benzimidazole-1-acetate

Cat. No.: B11635494
CAS No.: 445227-99-6
M. Wt: 437.3 g/mol
InChI Key: WKMFLWFIMHQDCI-UHFFFAOYSA-N
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Description

METHYL 2-{2-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE is a complex organic compound that features a benzodiazole core, a bromobenzenesulfonyl group, and a methyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{2-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Bromobenzenesulfonyl Group: The bromobenzenesulfonyl group is introduced via a sulfonylation reaction using 4-bromobenzenesulfonyl chloride and a suitable base, such as pyridine or triethylamine.

    Attachment of the Ethyl Linker: The ethyl linker is attached through a nucleophilic substitution reaction, where the benzodiazole derivative reacts with an ethyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with rigorous quality control measures, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the bromobenzenesulfonyl group, converting it to a sulfonamide or a thiol group.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfonamide or thiol derivatives.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

METHYL 2-{2-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is investigated for its potential use in the development of novel materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of METHYL 2-{2-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, or proteins involved in cell proliferation and apoptosis.

    Pathways Involved: It may modulate signaling pathways like the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonic Acid: A simpler analog that lacks the benzodiazole core and the ethyl linker.

    Benzodiazole Derivatives: Compounds that share the benzodiazole core but have different substituents, such as nitro or amino groups.

Uniqueness

METHYL 2-{2-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE is unique due to its combination of a benzodiazole core, a bromobenzenesulfonyl group, and a methyl acetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

445227-99-6

Molecular Formula

C18H17BrN2O4S

Molecular Weight

437.3 g/mol

IUPAC Name

methyl 2-[2-[2-(4-bromophenyl)sulfonylethyl]benzimidazol-1-yl]acetate

InChI

InChI=1S/C18H17BrN2O4S/c1-25-18(22)12-21-16-5-3-2-4-15(16)20-17(21)10-11-26(23,24)14-8-6-13(19)7-9-14/h2-9H,10-12H2,1H3

InChI Key

WKMFLWFIMHQDCI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2N=C1CCS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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